molecular formula C10H9N3O5 B1433179 methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate CAS No. 1448066-97-4

methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate

Cat. No.: B1433179
CAS No.: 1448066-97-4
M. Wt: 251.2 g/mol
InChI Key: QYTSWBUMZLQDHF-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate is a heterocyclic organic compound featuring an indazole core with a methoxy group at position 7, a nitro group at position 4, and a methyl ester at position 2. Indazoles are bicyclic aromatic systems containing two adjacent nitrogen atoms, distinguishing them from indoles (which have one nitrogen atom). This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science. The nitro group enhances electrophilicity, while the methoxy group contributes electron-donating effects, influencing reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate typically involves multiple steps starting from commercially available precursors. One common route involves the nitration of 7-methoxyindazole, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of strong acids for nitration and catalytic amounts of acid or base for esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 7-methoxy-4-amino-1H-indazole-3-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Hydrolysis: 7-methoxy-4-nitro-1H-indazole-3-carboxylic acid.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research:

Organic Synthesis

Methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. It can be utilized in the development of novel indazole derivatives with varied biological activities .

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the modulation of apoptotic pathways, leading to increased apoptosis in cancer cells .
  • Anti-inflammatory Properties : Research indicates that this compound could possess anti-inflammatory effects, potentially useful in treating conditions characterized by excessive inflammation .

Biological Studies

The compound is being studied for its interactions with biological targets, including enzymes and receptors. Its unique structural features may confer specific binding affinities that can be exploited for drug development .

Case Studies and Experimental Evidence

Several studies have explored the biological effects of this compound:

Cytotoxicity Assays

In vitro assays have demonstrated that this compound induces apoptosis in cancer cells through modulation of apoptotic protein expressions such as Bcl-2 and Bax. These findings suggest a mechanism where the compound can effectively trigger programmed cell death in malignancies .

Inflammation Models

In vivo studies using carrageenan-induced edema models showed that administration of this compound resulted in a significant reduction in paw edema compared to control groups. This indicates its potential utility as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The following table compares methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate with structurally analogous compounds derived from the evidence:

Compound Name Core Structure Position 3 Position 4 Position 7 Key Functional Groups Potential Applications
This compound Indazole Methyl ester Nitro Methoxy Ester, nitro, methoxy Pharmaceuticals, agrochemicals
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole Methyl - Chloro Carboxylic acid, chloro Organic synthesis, intermediates
7-Hydroxycoumarin Coumarin - - Hydroxy Hydroxy, lactone Fluorescent probes, antioxidants
7-Hydroxy-isoquinoline Isoquinoline - - Hydroxy Hydroxy, aromatic N-heterocycle Metal coordination, drug design

Key Observations:

  • Core Structure Differences: The indazole core (two adjacent nitrogens) imparts greater aromatic stability compared to indole or isoquinoline derivatives. This affects π-stacking interactions and binding affinity in biological systems.
  • Functional Group Impact: The nitro group at position 4 in the target compound enhances electrophilicity, making it reactive toward nucleophilic substitution or reduction reactions. This contrasts with 7-chloro-indole derivatives, where the chloro group is less reactive . The methyl ester at position 3 offers hydrolytic stability relative to free carboxylic acids (e.g., 7-chloro-indole-2-carboxylic acid), which may degrade under acidic conditions .

Reactivity and Stability

  • Nitro vs. Chloro Groups: Nitro groups are stronger electron-withdrawing groups than chloro substituents, directing electrophilic substitution to specific ring positions.
  • Ester vs. Carboxylic Acid : Methyl esters are less prone to protonation or hydrogen bonding than carboxylic acids, enhancing lipophilicity and membrane permeability in drug design .

Biological Activity

Methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate, a derivative of the indazole scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C10H10N2O3\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_3

This compound features a methoxy group at the 7-position and a nitro group at the 4-position of the indazole ring, contributing to its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the potential of indazole derivatives, including this compound, as promising candidates in cancer therapy. The compound has shown significant antitumor activity against various cancer cell lines.

Table 1: Antitumor Activity of this compound

Cell Line IC50 (µM) Mechanism of Action
HCT116 (Colon)0.64Inhibition of PLK4 (Polo-like kinase 4)
KMS-12 BM (Myeloma)1.40Induction of apoptosis via ERK1/2 pathway
SNU16 (Gastric)0.77Targeting FGFR signaling pathways

The compound demonstrated an IC50 value of 0.64 µM against HCT116 cells, indicating potent antiproliferative effects. Its mechanism involves the inhibition of PLK4, which is crucial for cell division and proliferation .

The biological activity of this compound is largely attributed to its interaction with specific kinase pathways. In silico studies suggest that the compound effectively binds to targets involved in cell signaling and proliferation.

Case Study: Inhibition of Kinase Activity

A study by Cao et al. evaluated various indazole derivatives for their ability to inhibit ERK1/2 and other kinases. This compound exhibited competitive inhibition with IC50 values ranging from 0.9 µM to 6.1 µM across different assays .

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has shown promise in modulating inflammatory responses. Research indicates that it may inhibit pro-inflammatory cytokines through the MAPK pathway.

Table 2: Anti-inflammatory Activity

Cytokine Effect Mechanism
TNF-alphaDecreased productionInhibition of MAPKAP kinase pathways
IL-6Reduced secretionModulation of NF-kB signaling

The ability to modulate cytokine levels positions this compound as a potential therapeutic agent for conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 7-methoxy-4-nitro-1H-indazole-3-carboxylate, and how are intermediates purified?

The synthesis typically involves cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones to form the indazole core. For example, the methoxy group at position 7 can be introduced via electrophilic aromatic substitution using methanol and an acid catalyst . The nitro group at position 4 is likely introduced through nitration under controlled conditions. Purification often involves recrystallization from a mixture of DMF and acetic acid, as demonstrated in analogous indazole syntheses . Intermediate characterization may include thin-layer chromatography (TLC) and melting point analysis.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the positions of the methoxy, nitro, and ester groups. For example, the ester carbonyl typically appears near 165–170 ppm in 13C NMR .
  • IR Spectroscopy : Peaks for nitro (1520–1350 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) groups validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₀H₈N₃O₅) and fragmentation patterns .

Q. How does the nitro group influence the compound’s stability and reactivity?

The nitro group at position 4 is electron-withdrawing, increasing the electrophilicity of adjacent carbons. This enhances susceptibility to nucleophilic substitution or reduction reactions. Stability studies under varying pH and temperature conditions are recommended to assess decomposition pathways, as seen in structurally similar nitro-indazoles .

Advanced Research Questions

Q. How can conflicting reactivity data for the nitro group in different indazole derivatives be resolved?

Contradictions often arise from steric effects or solvent polarity. For example, nitro groups in sterically hindered positions may resist reduction, whereas solvent polarity can alter reaction kinetics. Comparative studies using analogs (e.g., methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate) suggest systematic variation of substituents and reaction conditions (e.g., NaBH₄ vs. LiAlH₄) to isolate contributing factors . Density functional theory (DFT) calculations may further elucidate electronic effects.

Q. What strategies optimize esterification yields in indazole derivatives?

Key factors include:

  • Catalyst Selection : Sodium acetate is commonly used to buffer acidic conditions during esterification .
  • Solvent Choice : Refluxing in acetic acid improves solubility of intermediates, as shown in benzo[g]indazole syntheses .
  • Temperature Control : Maintaining 80–100°C prevents side reactions (e.g., nitro group reduction). Yields >85% have been reported for similar compounds under optimized conditions .

Q. How does the methoxy group at position 7 affect pharmacological activity?

The methoxy group enhances lipophilicity, potentially improving membrane permeability. In vitro assays comparing analogs (e.g., ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate) show that methoxy substitution correlates with increased inhibitory activity against kinases or proteases. However, metabolic stability may decrease due to CYP450-mediated demethylation, requiring structural modifications like fluorination .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

Molecular docking studies suggest the nitro and ester groups form hydrogen bonds with active-site residues (e.g., ATP-binding pockets in kinases). For example, methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate exhibits competitive inhibition by mimicking adenine in kinase assays. Fluorescence polarization assays or surface plasmon resonance (SPR) can quantify binding affinities .

Q. How can synthetic byproducts be minimized during nitro group introduction?

Byproducts like di-nitrated isomers or oxidized intermediates are mitigated by:

  • Controlled Nitration : Using mixed acid (HNO₃/H₂SO₄) at 0–5°C .
  • Protecting Groups : Temporary protection of the methoxy or ester groups with tert-butyldimethylsilyl (TBS) or benzyl groups .
  • Chromatographic Monitoring : HPLC or GC-MS to track reaction progress .

Q. Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate the compound’s bioactivity?

  • Target Selection : Prioritize targets with known indazole interactions (e.g., PARP, Aurora kinases) .
  • Dose-Response Curves : Use 8–12 concentration points (e.g., 0.1–100 µM) to calculate IC₅₀ values.
  • Controls : Include reference inhibitors (e.g., Olaparib for PARP assays) and solvent controls (e.g., DMSO <0.1%) .

Q. What statistical methods address variability in biological replicate data?

  • ANOVA : To assess significance across multiple groups.
  • Grubbs’ Test : To identify outliers in replicate measurements.
  • EC50/IC50 Modeling : Nonlinear regression (e.g., four-parameter logistic curve) for dose-response data .

Q. Contradiction Resolution

Q. How to reconcile discrepancies in reported solubility data for indazole derivatives?

Solubility varies with pH and solvent polarity. For example, this compound may show higher solubility in DMSO (>50 mg/mL) versus aqueous buffers (<0.1 mg/mL). Standardize protocols using USP <1236> guidelines and compare with analogs like ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate .

Properties

IUPAC Name

methyl 7-methoxy-4-nitro-2H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O5/c1-17-6-4-3-5(13(15)16)7-8(6)11-12-9(7)10(14)18-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTSWBUMZLQDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=C(NN=C12)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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